6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with the CAS Number: 1909313-53-6 . It has a molecular weight of 282.06 . The IUPAC name for this compound is 6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrF3NO/c10-5-3-6(9(11,12)13)8-7(4-5)14-1-2-15-8/h3-4,14H,1-2H2 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Organic Synthesis Applications
The compound is utilized in organic synthesis, particularly in the regioselective cyclization processes and the synthesis of heterocyclic compounds. For instance, Shawali and Gomha (2002) demonstrated its use in regioselective cyclization to produce s-triazolo[4,3-b]-as-triazin-7(8H)-ones with good yields, highlighting its potential in creating complex molecular structures (Shawali & Gomha, 2002). Similarly, Patel et al. (2006) explored its antimicrobial properties through the synthesis of newer quinazolinones, indicating its relevance in developing bioactive molecules (Patel, Mistry, & Desai, 2006).
Material Science and Polymer Chemistry
In material science, the compound's derivatives have been investigated for their potential in creating high-performance polymers. Li et al. (2010) synthesized novel brominated benzoxazine monomers, showcasing the thermal stability and flame retardance of the resulting polymers. This suggests its utility in engineering materials with specific properties for industrial applications (Li et al., 2010).
Medicinal Chemistry and Biological Activity
In the domain of medicinal chemistry, research has been conducted on the biological activity of benzoxazin-3-one derivatives. Fenton et al. (1989) discussed the hypolipidemic properties of certain derivatives, particularly noting their potential to elevate high-density lipoprotein levels in hypercholesterolemic and normolipidemic rats (Fenton, Newton, Wyman, Bagge, Dron, Riddell, & Jones, 1989). This highlights the compound's relevance in the development of therapeutic agents targeting cardiovascular diseases.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
6-bromo-8-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO2/c10-4-1-5(9(11,12)13)8-6(2-4)14-7(15)3-16-8/h1-2H,3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOKPGIGHPAXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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